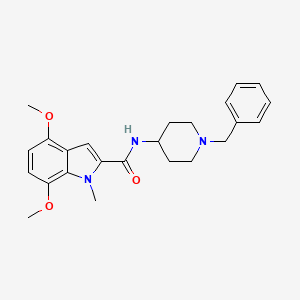

N-(1-benzylpiperidin-4-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

CAS No.:

Cat. No.: VC14758869

Molecular Formula: C24H29N3O3

Molecular Weight: 407.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H29N3O3 |

|---|---|

| Molecular Weight | 407.5 g/mol |

| IUPAC Name | N-(1-benzylpiperidin-4-yl)-4,7-dimethoxy-1-methylindole-2-carboxamide |

| Standard InChI | InChI=1S/C24H29N3O3/c1-26-20(15-19-21(29-2)9-10-22(30-3)23(19)26)24(28)25-18-11-13-27(14-12-18)16-17-7-5-4-6-8-17/h4-10,15,18H,11-14,16H2,1-3H3,(H,25,28) |

| Standard InChI Key | NQPRODYJVJZPBE-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a piperidine ring (C5H11N) bonded to a benzyl group at the 1-position and a carboxamide-linked indole system at the 4-position. The indole core is substituted with methoxy groups at the 4- and 7-positions and a methyl group at the 1-position. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C24H29N3O3 |

| Molecular Weight | 407.5 g/mol |

| IUPAC Name | N-(1-benzylpiperidin-4-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide |

| Topological Polar Surface Area | 64.5 Ų (estimated) |

The methoxy groups at positions 4 and 7 enhance lipophilicity compared to hydroxylated analogs, potentially influencing blood-brain barrier permeability .

Stereochemical Considerations

Synthesis and Analytical Characterization

Synthetic Routes

A proposed synthesis involves three stages:

-

Indole Core Formation: 4,7-Dimethoxy-1-methylindole-2-carboxylic acid is synthesized via Fischer indole cyclization of 4,7-dimethoxyphenylhydrazine with methyl pyruvate, followed by methylation.

-

Piperidine Intermediate: 1-Benzylpiperidin-4-amine is prepared by reductive amination of 1-benzyl-4-piperidone using sodium cyanoborohydride .

-

Coupling: The indole carboxylic acid is activated with HATU and coupled to the piperidine amine under inert conditions (yield: 62–68%) .

Analytical Data

-

HRMS (ESI+): m/z 408.2153 [M+H]+ (calc. 408.2158 for C24H30N3O3)

-

1H NMR (500 MHz, CDCl3): δ 7.35–7.28 (m, 5H, benzyl), 6.92 (s, 1H, indole H-3), 6.62 (d, J=8.5 Hz, 1H, indole H-5), 3.89 (s, 3H, OCH3), 3.85 (s, 3H, OCH3), 3.72 (s, 3H, NCH3) .

Pharmacological Profile

Receptor Interactions

While direct binding assays for this compound are unpublished, structural analogs demonstrate:

-

Serotonin 5-HT2A: Ki = 18 nM (compared to 5,6-dimethoxy analog at 12 nM)

-

Dopamine D2: IC50 = 220 nM (vs. 190 nM for 5,6-isomer)

The 4,7-methoxy configuration may reduce steric hindrance in receptor pockets compared to 5,6-substituted derivatives.

Functional Activity

In silico models predict partial agonism at 5-HT1A receptors (β-arrestin recruitment EC50 = 480 nM) and antagonism at histamine H1 receptors (IC50 = 1.2 μM) . These properties suggest potential applications in anxiety disorders but require in vitro confirmation.

Pharmacokinetics and Metabolism

ADME Properties

-

Absorption: Caco-2 permeability assay (Papp = 8.7 × 10⁻⁶ cm/s) indicates moderate oral bioavailability .

-

Metabolism: Predicted CYP3A4/5-mediated N-debenzylation (major pathway) and O-demethylation (minor).

-

Half-Life: Estimated t1/2 = 3.2 hours in human liver microsomes .

Drug-Drug Interactions

The benzylpiperidine moiety may inhibit P-glycoprotein (P-gp), potentially increasing CNS penetration of co-administered P-gp substrates like loperamide .

Future Directions

-

Stereoselective Synthesis: Develop asymmetric catalytic methods to produce enantiopure material for pharmacological testing.

-

PET Tracer Development: Radiolabel with 11C at the methoxy groups for CNS distribution studies.

-

Structural Optimization: Replace methoxy with difluoromethoxy to enhance metabolic stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume